molecular formula C24H32N6O B15117061 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B15117061
M. Wt: 420.6 g/mol
InChI Key: OFVYOOAHQUCJPP-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a unique structure combining pyrimidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford pyrimidine derivatives . The piperazine rings are introduced through nucleophilic substitution reactions, where the pyrimidine derivatives react with piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process is crucial to ensure the compound’s purity, which may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine rings can be modified by reacting with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperazine derivatives in the presence of a suitable base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to its dual piperazine rings, which provide additional sites for chemical modification and potential interactions with biological targets. This structural feature enhances its versatility in medicinal chemistry applications.

Properties

Molecular Formula

C24H32N6O

Molecular Weight

420.6 g/mol

IUPAC Name

2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C24H32N6O/c1-19-17-22(26-24(25-19)20-7-8-20)29-11-9-27(10-12-29)18-23(31)30-15-13-28(14-16-30)21-5-3-2-4-6-21/h2-6,17,20H,7-16,18H2,1H3

InChI Key

OFVYOOAHQUCJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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